molecular formula C9H8N2O B094262 2-Methylquinoxaline 1-oxide CAS No. 18916-44-4

2-Methylquinoxaline 1-oxide

Cat. No.: B094262
CAS No.: 18916-44-4
M. Wt: 160.17 g/mol
InChI Key: KMMAYSLYWWTEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylquinoxaline 1-oxide is a versatile nitrogen-containing heterocycle of significant interest in medicinal and materials chemistry. It serves as a fundamental synthetic intermediate and precursor for a wide range of quinoxaline 1,4-di-N-oxide derivatives, a class of compounds renowned for their potent and broad-spectrum biological activities . The N-oxide functional group is a key pharmacophore, often acting as a prodrug that can be selectively reduced by enzymes in bacterial or tumor cells, leading to the generation of reactive radical species and oxidative damage to cellular components like DNA . In research, this compound is a valuable precursor in the development of novel antimicrobial agents. Quinoxaline N-oxide derivatives have demonstrated potent activity against various Gram-negative bacteria and have been explored as treatments for parasitic infections like trypanosomiasis and leishmaniasis . The compound's structure allows for further chemical modification, making it a critical scaffold for structure-activity relationship (SAR) studies aimed at optimizing efficacy and reducing potential toxicity . Beyond its biological applications, this compound is a key ligand in coordination chemistry. The lone electron pair on the nitrogen and oxygen atoms enables it to form stable complexes with various metal ions, such as silver(I) . These complexes are investigated for their unique structural properties, non-covalent interactions, and enhanced biological activities, providing access to unexplored areas in drug development, particularly for designing new antimicrobials . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18916-44-4

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methyl-1-oxidoquinoxalin-1-ium

InChI

InChI=1S/C9H8N2O/c1-7-6-10-8-4-2-3-5-9(8)11(7)12/h2-6H,1H3

InChI Key

KMMAYSLYWWTEKF-UHFFFAOYSA-N

SMILES

CC1=[N+](C2=CC=CC=C2N=C1)[O-]

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N=C1)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Methylquinoxaline 1 Oxide and Its Derivatives

Classical and Conventional Synthetic Routes to Quinoxaline (B1680401) N-Oxides

Long-standing methods for the synthesis of quinoxaline N-oxides primarily involve direct oxidation of a pre-formed quinoxaline ring or the condensation of specific precursors.

Direct Oxidation of Quinoxaline Scaffolds

The direct oxidation of quinoxalines represents a traditional approach to obtaining their corresponding N-oxides. nih.gov This method involves treating a quinoxaline derivative with an oxidizing agent. However, this approach has limitations as the initial N-oxidation deactivates the heterocyclic core, making subsequent oxidation of the second nitrogen atom more challenging. nih.gov Historically, reagents like hydrogen peroxide have been used for this purpose. aub.edu.lbrsc.org More advanced methods, such as the use of a hypofluorous acid-acetonitrile complex, have been developed to improve the yields of quinoxaline 1,4-dioxides. nih.gov

Condensation Reactions Utilizing o-Benzoquinone Dioxime and 1,2-Dicarbonyl Compounds

An alternative classical route involves the condensation of o-benzoquinone dioxime with 1,2-dicarbonyl compounds. nih.gov This method can produce 2,3-disubstituted quinoxaline 1,4-dioxides, although often in low yields. nih.gov Notably, the use of α-ketoaldehydes in this condensation reaction has been shown to favor the formation of 2-hydroxyquinoxaline (B48720) 1,4-dioxides in good yields. nih.gov The general applicability of this method is somewhat limited compared to more modern techniques. nih.govsapub.orgresearchgate.net

The Beirut Reaction and its Applications in Quinoxaline N-Oxide Synthesis

The Beirut reaction, first described in 1965, has become a cornerstone for the synthesis of quinoxaline N-oxides, particularly quinoxaline 1,4-dioxides. nih.govsbq.org.brmendeley.comclockss.org This reaction involves the cycloaddition of a benzofurazan (B1196253) N-oxide (also known as benzofuroxan) with a variety of nucleophilic substrates. sbq.org.brmendeley.comclockss.org

Reactant Systems and Substrate Scope

The versatility of the Beirut reaction stems from its broad substrate scope. Benzofurazan N-oxide can react with several types of compounds to yield quinoxaline N-oxides:

Enamines: The reaction of benzofurazan N-oxide with enamines, such as those derived from ketones like cyclohexanone (B45756) or cyclopentanone, is a well-established method for producing quinoxaline 1,4-dioxides. nih.govaub.edu.lbclockss.orgnih.govmdpi.com

Enols and Enolates: Enolates generated from ketones are common reactants. sbq.org.brclockss.org For instance, the reaction with acetone (B3395972) can be used to synthesize 2-methylquinoxaline (B147225) derivatives. yok.gov.trresearchgate.net

β-Diketone Esters: These compounds are effective substrates in the Beirut reaction, leading to the formation of functionalized quinoxaline 1,4-dioxides. nih.govmdpi.com

β-Diketones: The reaction also proceeds with β-diketones, although the yields can sometimes be lower compared to other substrates. scispace.com

The general mechanism is believed to start with the nucleophilic attack of the enolate or enamine on an electrophilic nitrogen atom of the benzofurazan N-oxide. sbq.org.br

Catalytic Systems and Reaction Conditions

The Beirut reaction is typically catalyzed by a base and can be performed in various solvents. The choice of catalyst and conditions can significantly influence the reaction's efficiency and yield.

Catalyst/SystemReaction ConditionsNotes
Triethylamine (B128534) Often used in solvents like chloroform (B151607) at room temperature. mdpi.comscispace.comA common and mild organic base for this reaction.
Potassium Hydroxide (B78521) (KOH) Used in solvents like methanol. mdpi.comA stronger inorganic base that can be effective.
Sodium Hydride (NaH) in THF A strong base system for generating enolates. nih.gov
Pyrrolidine/Piperidine Can be used to form enamines in situ from ketones. aub.edu.lb
Molecular Sieves Can be employed to facilitate the reaction, sometimes avoiding the need for a strong base. sbq.org.brscispace.comUseful for specific substrates to prevent side reactions.
Solid Supports (e.g., Florisil, Montmorillonite (B579905) KSF and K10) Solvent-free conditions, sometimes with microwave irradiation. scispace.comresearchgate.netCan lead to improved yields and shorter reaction times.

The use of different catalytic systems allows for the optimization of the reaction for a wide range of substrates. For example, while triethylamine is a common choice, solid supports under solvent-free conditions have emerged as an efficient and environmentally friendly alternative. scispace.comresearchgate.net

Regioselectivity and Isomer Formation in Substituted Quinoxaline N-Oxides

When a monosubstituted benzofurazan N-oxide is used in the Beirut reaction, the formation of two different regioisomers is possible: a 6-substituted and a 7-substituted quinoxaline N-oxide. nih.govmdpi.comresearchgate.net This is due to the tautomeric equilibrium that exists in monosubstituted benzofurazans. mdpi.com

The regioselectivity of the reaction is significantly influenced by the electronic properties of the substituent on the benzofurazan ring:

Electron-withdrawing groups on the benzofurazan ring tend to favor the formation of the 6-substituted isomer. nih.gov The yield of the 6-isomer increases as the electron-withdrawing character of the substituent becomes stronger. nih.gov

Electron-donating groups , conversely, generally favor the formation of the 7-substituted isomer. scirp.org

For example, in the reaction of benzofuroxans with benzoylacetonitrile, the presence of an electron-withdrawing group leads to a mixture of 7- and 6-substituted quinoxaline-2-carbonitrile 1,4-dioxides, with the 6-isomer being a major product for strongly deactivating groups like -CO2Me and -CF3. nih.gov

Microwave-Assisted Synthesis, Room Temperature, and Solvent-Free Conditions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scispace.comunav.eduresearchgate.netudayton.edu In the synthesis of quinoxaline derivatives, microwave irradiation has been shown to significantly reduce reaction times and improve yields. scispace.comunav.eduresearchgate.netudayton.edu For instance, some reactions that traditionally require several hours of heating can be completed in minutes under microwave conditions. unav.eduudayton.edu This rapid heating can lead to higher conversion rates and cleaner reaction profiles. scispace.com One study highlighted a dramatic decrease in reaction time from seven days to just 52 minutes when using microwave irradiation for the synthesis of certain quinoxaline 1,4-di-N-oxide derivatives, representing a nearly 200-fold reduction. unav.edu The use of microwave-assisted methods can also facilitate solvent-free reactions, further enhancing the green credentials of the synthesis. researchgate.netmdpi.com

Conducting reactions at room temperature is another key strategy for making synthetic processes more environmentally friendly and cost-effective. Several catalytic systems have been developed to facilitate the synthesis of quinoxalines at ambient temperatures. nih.govacgpubs.orgajrconline.orgsapub.org For example, catalysts like silica-bonded S-sulfonic acid and silica-supported ferric chloride have proven effective for the condensation of 1,2-diamino compounds with 1,2-dicarbonyl compounds at room temperature, offering good to excellent yields. nih.govajrconline.org Montmorillonite K-10 clay has also been utilized as an efficient and recyclable catalyst for quinoxaline synthesis in water at room temperature. researchgate.netresearchgate.net

Solvent-free synthesis represents a significant step towards greener chemistry by eliminating the use of often hazardous and volatile organic solvents. scilit.comrsc.org These reactions, frequently carried out under microwave irradiation or with solid-supported catalysts, can lead to higher efficiency and easier product purification. researchgate.netmdpi.comscilit.com Silica (B1680970) gel, for instance, has been used as a catalyst for the efficient synthesis of quinoxaline derivatives from 1,2-diketones and 1,2-diamines under solvent-free conditions, boasting short reaction times and a simple workup procedure. scilit.com

Emerging and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methods. This has led to the exploration of novel approaches such as photocatalysis, advanced catalytic systems, the use of renewable feedstocks, and solid-supported synthesis.

Photocatalytic Synthesis

Photocatalysis offers a green alternative for driving chemical reactions using light as an energy source. One notable example is the photocatalytic cycloaddition of benzofurazan oxide with acetone to form 2-methylquinoxaline 1,4-dioxide analogs. sdiarticle4.com This method provides a pathway to these valuable compounds under mild conditions.

Catalysis by Iridium Complexes Bearing N-Heterocyclic Carbene Ligands

Iridium complexes, particularly those bearing N-heterocyclic carbene (NHC) ligands, have emerged as highly efficient catalysts for the synthesis of quinoxalines. mdpi.comresearchgate.netrsc.orgresearchgate.netresearchgate.net These catalysts have demonstrated remarkable activity in the synthesis of 2-methylquinoxaline derivatives from glycerol (B35011) and 1,2-phenylenediamines. mdpi.comresearchgate.net The use of an iridium-NHC complex with two chloro ligands has been shown to give yields as high as 77%. researchgate.netresearchgate.net These catalytic systems are attractive due to their high efficiency and the ability to operate under relatively mild conditions. mdpi.comrsc.orgresearchgate.net

Utilization of Sustainable Feedstocks

The use of renewable and readily available feedstocks is a cornerstone of green chemistry. Glycerol, a major byproduct of biodiesel production, has been successfully utilized as a sustainable C3 source for the synthesis of 2-methylquinoxaline derivatives. mdpi.comresearchgate.netencyclopedia.pubmdpi.comresearchgate.netrsc.org This approach not only provides a value-added application for a surplus chemical but also contributes to a more circular economy. mdpi.comresearchgate.netresearchgate.net The reaction of glycerol with 1,2-phenylenediamines, catalyzed by iridium-NHC complexes, is an environmentally friendly route that demonstrates excellent atom efficiency. mdpi.comresearchgate.net

Solid Support-Based Synthesis

The use of solid supports like silica gel, florisil, alumina, and montmorillonite clays (B1170129) offers several advantages in chemical synthesis, including ease of catalyst separation, potential for catalyst recycling, and often milder reaction conditions. ajrconline.orgresearchgate.netresearchgate.netscilit.comrsc.orgresearchgate.netnih.govrsc.org

Silica Gel: Silica gel has been employed as an efficient and recyclable catalyst for the synthesis of quinoxaline derivatives. nih.govacgpubs.orgajrconline.orgscilit.comresearchgate.net It can be used in solvent-free conditions or in aqueous ethanol, often at room temperature, leading to high yields and simple workup procedures. nih.govscilit.com Silica-supported reagents, such as silica-bonded S-sulfonic acid and silica-supported ferric chloride, have also been developed for this purpose. nih.govajrconline.org

Alumina: Alumina-supported heteropolyoxometalates have been used as reusable catalysts for the synthesis of quinoxaline derivatives at room temperature, providing high yields under heterogeneous conditions. nih.gov

Montmorillonite: Montmorillonite clays, particularly Montmorillonite K-10, have proven to be effective, cost-efficient, and recyclable catalysts for the synthesis of quinoxaline derivatives. researchgate.netresearchgate.netrsc.orgynu.edu.cn These reactions can often be carried out in water at ambient temperature, highlighting the green nature of this approach. researchgate.net

Table 1: Comparison of Optimization Strategies for Quinoxaline Synthesis

Strategy Catalyst/Condition Advantages
Microwave-Assisted Synthesis Microwave Irradiation Drastically reduced reaction times, improved yields, potential for solvent-free conditions. scispace.comunav.eduresearchgate.netudayton.edu
Room Temperature Synthesis Silica-bonded S-sulfonic acid, Montmorillonite K-10 Energy efficient, environmentally friendly, simplified reaction setup. nih.govacgpubs.orgajrconline.orgresearchgate.netresearchgate.net
Solvent-Free Synthesis Silica gel, Microwave Eliminates solvent waste, often leads to easier purification and higher efficiency. researchgate.netmdpi.comscilit.comrsc.org

Table 2: Emerging and Green Chemistry Approaches for Quinoxaline Synthesis

Approach Key Feature Example
Photocatalytic Synthesis Use of light to drive reactions Cycloaddition of benzofurazan oxide with acetone. sdiarticle4.com
Iridium-NHC Catalysis High efficiency and selectivity Synthesis of 2-methylquinoxalines from glycerol. mdpi.comresearchgate.netresearchgate.net
Sustainable Feedstocks Use of renewable starting materials Glycerol as a C3 source for the quinoxaline core. mdpi.comresearchgate.netencyclopedia.pubmdpi.comresearchgate.net
Solid Support-Based Synthesis Recyclable catalysts, milder conditions Use of silica gel, alumina, and montmorillonite. researchgate.netresearchgate.netscilit.comresearchgate.netnih.govrsc.org

Reaction Mechanisms and Mechanistic Studies of 2 Methylquinoxaline 1 Oxide Transformations

Detailed Mechanistic Pathways of the Beirut Reaction

The Beirut reaction is a cornerstone for the synthesis of quinoxaline (B1680401) 1,4-dioxides, from which 2-methylquinoxaline (B147225) 1-oxide can be derived. The generally accepted mechanism for this reaction, which involves the condensation of a benzofuroxan (B160326) with an enolate, proceeds through several key steps. sbq.org.brnih.govscispace.com

The reaction is typically catalyzed by a base and can be initiated with various sources of enolates such as β-diketones, β-ketoesters, and ketones. sbq.org.br The mechanism is as follows:

Enolate Formation: In the presence of a base, a proton is abstracted from the α-methylene group of a carbonyl compound to form a nucleophilic enolate ion. scispace.commasterorganicchemistry.com

Nucleophilic Addition: The formed enolate ion then performs a nucleophilic attack on one of the electrophilic nitrogen atoms of the benzofuroxan molecule. This leads to the formation of an open-chain intermediate. sbq.org.brnih.govscispace.com The regioselectivity of this attack can be influenced by substituents on the benzofuroxan ring. sbq.org.br

Cyclization: The next step involves an intramolecular condensation. The imino-oxide group of the intermediate attacks the carbonyl group, leading to the formation of a dihydroquinoxaline ring. sbq.org.brnih.gov

Water Elimination: The final step is the elimination of a water molecule (dehydration) from the cyclized intermediate, resulting in the formation of the aromatic quinoxaline 1,4-dioxide ring system. sbq.org.brnih.gov

This multi-step process provides a versatile route to a wide array of substituted quinoxaline 1,4-dioxides. researchgate.net

Proposed Mechanisms for Photochemical Reactions

Quinoxaline N-oxides are known to be sensitive to ultraviolet (UV) irradiation, leading to various photoinduced rearrangements. nih.govosti.gov The photochemical reactions of 2-methylquinoxaline 1-oxide and related quinoxaline 1,4-dioxides can follow different mechanistic pathways depending on the substituents and reaction conditions. osti.govwitpress.com

A primary photochemical reaction observed for 2-substituted quinoxaline 1,4-dioxides is the photoisomerization to yield 3-oxoquinoxaline 1-N-oxides. nih.gov This transformation is proposed to proceed through a high-energy oxaziridine (B8769555) intermediate. nih.govwitpress.comnih.gov Upon absorption of UV light, the quinoxaline N-oxide is excited, leading to the formation of the strained three-membered oxaziridine ring. This intermediate is unstable and subsequently rearranges to the more stable lactam structure. osti.govwitpress.com

Another possible photochemical pathway involves the generation of radical species. clockss.org Under certain conditions, photolysis can lead to the formation of nitroxyl (B88944) radicals. clockss.org The presence of a reducing agent, such as NADH, can influence the photochemical outcome, potentially leading to the generation of superoxide (B77818) radicals or hydroxyl radicals, which can then induce further reactions like DNA strand breaks. nih.govacs.org The specific mechanism is complex and can be affected by the presence of oxygen and the redox environment. nih.gov

Mechanisms of Catalytic Processes

Catalytic methods, particularly those involving iridium complexes, have been developed for the synthesis and transformation of quinoxalines, including processes that can yield 2-methylquinoxaline. These reactions often operate via hydrogen transfer mechanisms. mdpi.combath.ac.uk

One such process is the iridium-catalyzed synthesis of 2-methylquinoxaline from 1,2-phenylenediamine and glycerol (B35011). mdpi.comsemanticscholar.org The proposed mechanism involves the following key steps:

Dehydrogenation of Glycerol: The iridium catalyst initially dehydrogenates glycerol to form an equilibrium mixture of glyceraldehyde and dihydroxyacetone. mdpi.comsemanticscholar.org

Condensation and Dehydration: The highly reactive glyceraldehyde then undergoes a condensation reaction with 1,2-phenylenediamine. This is followed by dehydration to form an intermediate. mdpi.com

Tautomerization and Intramolecular Cyclization: The intermediate tautomerizes, which is then followed by an intramolecular dehydration between the remaining amino group and the carbonyl group to form the quinoxaline ring. mdpi.com

This "borrowing hydrogen" methodology allows for the use of alcohols as alkylating agents, with water being the only byproduct, representing an atom-efficient synthetic route. bath.ac.uk Iridium catalysts are also effective in the transfer hydrogenation of quinolines and other N-heterocycles using formic acid as a hydrogen source, highlighting their versatility in mediating these types of transformations. researchgate.netcsic.esacs.org

Theoretical Elucidation of Reaction Pathways using Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the detailed mechanisms of complex organic reactions, including those involving this compound and its derivatives. nih.govnih.gov

In the context of the Beirut reaction, DFT studies have been employed to investigate the energetics of the proposed intermediates and transition states. nih.govnih.gov These theoretical calculations help to provide a more detailed understanding of the reaction pathway, including the initial nucleophilic attack, the cyclization step, and the final dehydration. For the related Davis-Beirut reaction, DFT calculations have supported a mechanism involving an o-nitrosobenzylidine imine as a key intermediate in the N-N bond-forming heterocyclization. nih.govnih.gov

DFT has also been applied to study the synthesis mechanism of benzofuroxan, a key starting material for the Beirut reaction. researchgate.net These studies can analyze different potential pathways, such as those involving oxidation, hydrolysis, and cyclization, and determine the most energetically favorable route, including identifying the rate-determining step. researchgate.net By providing a molecular-level picture of the reaction, DFT calculations complement experimental findings and aid in the rational design of more efficient synthetic methods.

Chemical Reactivity and Derivatization Strategies of 2 Methylquinoxaline 1 Oxide

Functionalization of the Quinoxaline (B1680401) Core

The quinoxaline ring system in 2-methylquinoxaline (B147225) 1-oxide is susceptible to various modifications, including substitutions on the ring and reactions involving the methyl substituent.

Electrophilic and Nucleophilic Substitution Reactions on the Ring

The quinoxaline nucleus is generally deactivated towards electrophilic substitution. However, the presence of the N-oxide group enhances the reactivity of the ring, particularly at positions alpha to the N-oxide. thieme-connect.de Electron-donating substituents on the benzenoid ring can further facilitate electrophilic attack. thieme-connect.de

Conversely, the N-oxide group significantly increases the susceptibility of the quinoxaline core to nucleophilic substitution reactions. nih.gov This enhanced reactivity is a cornerstone of the derivatization of quinoxaline N-oxides. For instance, halogen atoms on the quinoxaline ring, especially when activated by the N-oxide, are readily displaced by nucleophiles. nih.govnih.gov This allows for the introduction of various functional groups, such as amino groups. The reaction of 2-chloro-3-methylquinoxaline (B189447) with aromatic amines in a basic medium leads to the formation of 2-arylamino-3-methylquinoxalines. aun.edu.eg Similarly, amination of halogenated quinoxaline N-oxides provides a route to amino-substituted derivatives. nih.gov

The position of substitution can be influenced by the reaction conditions and the nature of the substituents already present on the ring. rsc.org

Reactions at the Methyl Group

The methyl group at the 2-position of 2-methylquinoxaline 1-oxide is a key site for functionalization, primarily through condensation reactions. These reactions typically involve the reaction of the active methyl group with carbonyl compounds, such as aldehydes, leading to the formation of new carbon-carbon bonds. sdiarticle4.comsdiarticle4.comjournalajocs.com

A notable example is the Knoevenagel condensation, a reaction between a compound with an active hydrogen (like the methyl group of this compound) and a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com This reaction is often catalyzed by a weak base and results in the formation of α,β-unsaturated compounds. wikipedia.orgsigmaaldrich.com For instance, condensation reactions of 2-methylquinoxaline 1,4-dioxide derivatives with 4,4'-biphenyl carboxaldehyde have been reported. sdiarticle4.comsdiarticle4.comjournalajocs.com

The following table summarizes representative condensation reactions involving the methyl group of quinoxaline N-oxide derivatives:

Reactant 1Reactant 2ProductReference
2-methylquinoxaline-1,4-dioxide4,4'-biphenyl carboxaldehydeCondensation product sdiarticle4.comsdiarticle4.com
6-Chloro-2-methylquinoxaline-1,4-dioxide4,4'-biphenyl carboxaldehydeCondensation product sdiarticle4.com
2-acetyl-3-methylquinoxaline 1,4-dioxidep-chlorobenzaldehydeChalcone (B49325) derivative nih.govmdpi.com

Selective Modification of Halogenated Quinoxaline N-oxides

Halogenated quinoxaline N-oxides are versatile intermediates for further derivatization due to the reactivity of the halogen substituents towards nucleophilic displacement. The N-oxide group activates the halogen atoms, making them good leaving groups. nih.govnih.gov This allows for the selective introduction of a wide range of functionalities.

For example, 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide can be selectively modified at the chloronitrone and amide units to produce a variety of new quinoxaline derivatives. researchgate.net The substitution of chlorine atoms in 2-chloroquinoxaline (B48734) 1-oxide with hydroxide (B78521) ions yields 2-hydroxyquinoxaline (B48720) 1-oxide. thieme-connect.de Furthermore, the reaction of 2-chloro-3-methylquinoxaline with aromatic amines demonstrates the facile displacement of the chloro group. mdpi.com

The selective modification of halogenated quinoxaline N-oxides has been utilized in the synthesis of compounds with potential biological activities. researchgate.net The ability to introduce diverse substituents allows for the fine-tuning of the molecule's properties.

Transformations Involving the N-Oxide Moiety

The N-oxide group is not only an activating group but also a reactive center itself, undergoing reduction and oxidation reactions.

Catalytic Reduction of N-Oxide Bonds

The N-oxide bond in this compound can be selectively reduced to the corresponding quinoxaline. A common method for this deoxygenation is catalytic hydrogenation over Raney nickel. sapub.org This reaction proceeds under relatively mild conditions and is an effective way to remove the N-oxide functionality when desired. Other reagents, such as sodium dithionite (B78146) or phosphorus tribromide, can also be used for the deoxygenation of quinoxaline N-oxides. doi.org The choice of reducing agent can sometimes influence the outcome, with some reagents leading to mono-deoxygenation of 1,4-dioxides. doi.org

Oxidation Reactions

While the N-oxide itself is an oxidized form, the quinoxaline ring system can undergo further oxidation reactions under specific conditions. For instance, the methyl group of 2-methylquinoxaline can be oxidized to a carboxylic acid. A microbial process using Pseudomonas putida has been shown to oxidize 2-methylquinoxaline to 2-quinoxalinecarboxylic acid with a high yield. acs.org Another microbial process using Absidia repens also achieves this transformation, albeit with a lower yield. acs.org

Derivatization to Form New Heterocyclic Systems

The strategic modification of this compound serves as a valuable tool for the synthesis of more complex heterocyclic frameworks. These derivatization approaches often target the reactive methyl group or involve condensation reactions to build new rings onto the quinoxaline scaffold.

While direct heterocyclization of this compound with thiourea (B124793) and hydrazine (B178648) is not prominently documented, a closely related derivatization strategy involves the initial conversion of a quinoxaline N-oxide derivative into a chalcone, which then serves as a versatile intermediate for subsequent heterocyclization reactions.

Specifically, a chalcone derived from 2-acetyl-3-methylquinoxaline 1,4-dioxide has been shown to react with thiourea and hydrazine to yield thiopyrimidine and pyrazole (B372694) derivatives, respectively. mdpi.comresearchgate.net This two-step approach demonstrates a powerful method for accessing novel fused heterocyclic systems. The initial Claisen-Schmidt condensation of the 2-acetyl-3-methylquinoxaline 1,4-dioxide with an appropriate aldehyde furnishes the chalcone intermediate. Subsequent reaction of this α,β-unsaturated ketone system with binucleophiles like thiourea or hydrazine leads to the formation of the corresponding pyrimidine (B1678525) or pyrazole rings fused to the quinoxaline core. mdpi.comresearchgate.net

Amidinoquinoxaline N-oxides represent a significant class of derivatives with notable biological activities. rsc.orgnih.gov The synthesis of these compounds is typically achieved through a multi-step sequence, beginning with the preparation of aminoamides. nih.gov The key step in the formation of the amidinoquinoxaline N-oxide core is the cyclodehydration of these precursor aminoamides. nih.gov

For instance, the synthesis of 5-phenyl-2,3-dihydropyrimidoquinoxaline N-oxide and its analogues involves the initial preparation of the corresponding aminoamide, followed by a cyclization reaction to furnish the final N-oxide product. nih.gov While not a direct derivatization of this compound, this synthetic strategy highlights a method for accessing a distinct class of quinoxaline N-oxide derivatives with a fused amidine-containing ring system.

The methyl group at the C(2) position of this compound is activated by the adjacent electron-withdrawing quinoxaline N-oxide ring system, making it susceptible to condensation reactions with aldehydes to form conjugated systems such as chalcones. This reactivity is more pronounced in the corresponding 1,4-dioxide. For example, 2-methylquinoxaline 1,4-dioxide undergoes condensation reactions with aldehydes, such as 4,4'-biphenyl carboxaldehyde, in the presence of a base to yield the corresponding styryl derivatives. sdiarticle4.comthieme-connect.de

The formation of these chalcone-like structures proceeds via a base-catalyzed aldol-type condensation. The base abstracts a proton from the active methyl group, generating a carbanion which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the extended conjugated system of the chalcone. A similar principle is applied in the synthesis of chalcone analogs from 2-acetyl-3-methylquinoxaline 1,4-di-N-oxide, where the acetyl group provides an even more acidic α-proton for condensation with various aldehydes. mdpi.comnih.gov These chalcones are valuable intermediates for the synthesis of other heterocyclic derivatives. mdpi.comresearchgate.net

Structural Elucidation and Advanced Analytical Characterization of 2 Methylquinoxaline 1 Oxide and Analogs

Spectroscopic Characterization Techniques

Spectroscopic methodologies are indispensable in the structural analysis of organic molecules. For 2-methylquinoxaline (B147225) 1-oxide and its analogs, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) offers a powerful toolkit for elucidating their molecular framework and electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of the parent compound, 2-methylquinoxaline, in deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals that confirm its structure. tandfonline.com A singlet for the methyl protons (C2-CH₃) is typically observed at approximately 2.781 ppm. tandfonline.com The proton on the pyrazine (B50134) ring (H3) appears as a singlet at a downfield chemical shift of around 8.749 ppm, indicative of its electron-deficient environment. tandfonline.com The protons of the benzene (B151609) ring resonate in the aromatic region, typically between 7.72 and 8.08 ppm, displaying complex splitting patterns due to spin-spin coupling. tandfonline.com

For quinoxaline (B1680401) N-oxides, the introduction of the N-oxide functionality significantly influences the chemical shifts of the neighboring protons. In quinoline (B57606) N-oxide, a related heterocyclic N-oxide, the proton at the C2 position is deshielded and appears at a downfield chemical shift. nih.gov A similar effect is anticipated for 2-methylquinoxaline 1-oxide, where the H3 proton would likely experience a downfield shift compared to the parent 2-methylquinoxaline. The aromatic protons are also affected by the electronic perturbation of the N-oxide group.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of 2-methylquinoxaline provides a fingerprint of its carbon skeleton. The methyl carbon (C2-CH₃) resonates at a characteristic upfield chemical shift. The carbons of the quinoxaline ring system appear in the aromatic region, with their specific chemical shifts influenced by their position relative to the nitrogen atoms and the methyl substituent.

In the case of quinoxaline N-oxides, the carbon atoms in the vicinity of the N-oxide group experience a notable change in their electronic environment. For instance, in quinoline N-oxide, the carbon atoms alpha and gamma to the N-oxide group are shielded, while the beta carbon is deshielded. nih.gov A similar trend is expected for this compound, providing valuable structural information. The ¹³C NMR spectra of various quinoxaline derivatives have been extensively studied and calculated, showing good correlation between experimental and theoretical data. nih.govnih.govosi.lv

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 2-Methylquinoxaline in CDCl₃ tandfonline.com

Proton Assignment Chemical Shift (ppm)
C2-CH₃2.781
H38.749
Aromatic Protons7.72 - 8.08

Table 2: General Trends in ¹³C NMR Chemical Shifts for Quinoxaline N-Oxides nih.govnih.gov

Carbon Position Expected Chemical Shift Trend
Alpha to N-oxideShielded (upfield shift)
Beta to N-oxideDeshielded (downfield shift)
Gamma to N-oxideShielded (upfield shift)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The IR spectrum of 2-methylquinoxaline exhibits characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. scialert.net The C=C and C=N stretching vibrations of the quinoxaline ring system give rise to a series of bands in the 1625-1440 cm⁻¹ region. scialert.netpjsir.org

The introduction of an N-oxide group in the quinoxaline ring leads to a characteristic and strong N-O stretching vibration. In aromatic N-oxides, this band typically appears in the region of 1370-1200 cm⁻¹. For quinoxaline 1-oxide, the N-O stretching band has been reported at 1370 cm⁻¹. pjsir.org The position of this band can be sensitive to the presence of other substituents on the ring. pjsir.org The IR spectra of quinoxaline derivatives are often complex in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for identification. scialert.net

Table 3: Key IR Absorption Bands for Quinoxaline Derivatives scialert.netpjsir.org

Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
C=C and C=N Stretch1625 - 1440
N-O Stretch (in N-oxides)1370 - 1200

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like quinoxalines exhibit characteristic absorption bands in the UV-Vis region.

The UV-Vis spectrum of quinoxaline and its derivatives is characterized by multiple absorption bands corresponding to π → π* transitions. Benzene, a fundamental aromatic system, shows a broad absorption around 254 nm. libretexts.org For quinoxaline 1-oxide, the UV-Vis spectrum has been recorded and is available in the NIST Chemistry WebBook. researchgate.net The introduction of an N-oxide group can cause a bathochromic (red) shift of the absorption maxima compared to the parent heterocycle. researchgate.netscience-softcon.de The specific positions and intensities of the absorption bands are influenced by the solvent and the nature of the substituents on the quinoxaline ring. libretexts.org

Table 4: General UV-Vis Absorption Characteristics of Aromatic N-Oxides libretexts.orgresearchgate.netscience-softcon.de

Compound Type Typical λmax (nm) Transition Type
Aromatic Hydrocarbons~254 (Benzene)π → π
Aromatic N-OxidesGenerally red-shifted compared to parentπ → π

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

The mass spectrum of 2-methylquinoxaline shows a prominent molecular ion peak (M⁺) at m/z 144, corresponding to its molecular weight. nih.govresearchgate.netnist.gov The fragmentation pattern of quinoxaline derivatives can provide valuable structural information. nih.govnih.gov

For this compound, the molecular ion peak would be expected at m/z 160, reflecting the addition of an oxygen atom to the 2-methylquinoxaline structure. The fragmentation of aromatic N-oxides often involves the loss of the oxygen atom or other characteristic fragmentation pathways that can help to confirm the structure. nih.gov The NIST WebBook provides mass spectral data for 2-methylquinoxaline-1,4-dioxide, showing a molecular weight of 176.1720. rsc.orgnist.gov

Table 5: Expected Molecular Ion Peaks in Mass Spectrometry

Compound Molecular Formula Expected m/z of Molecular Ion (M⁺)
2-MethylquinoxalineC₉H₈N₂144
This compoundC₉H₈N₂O160
2-Methylquinoxaline 1,4-dioxideC₉H₈N₂O₂176

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values based on the proposed molecular formula.

For analogs of this compound, such as 2-R-3-methylquinoxaline-1,4-dioxides, elemental analysis has been reported to be in excellent agreement with the calculated values, confirming their elemental composition. researchgate.netcore.ac.uk For a derivative C₁₆H₁₂N₂O₃, the calculated values were C, 68.56%; H, 4.32%; N, 9.99%, which matched well with the found values of C, 68.66%; H, 4.28%; N, 10.11%. researchgate.netcore.ac.uk Similarly, for C₁₄H₁₆N₂O₄, the calculated values were C, 60.86%; H, 5.84%; N, 10.14%, and the found values were C, 60.89%; H, 5.95%; N, 10.11%. core.ac.uk

Table 6: Representative Elemental Analysis Data for a Quinoxaline 1,4-dioxide Analog (C₁₆H₁₂N₂O₃) researchgate.netcore.ac.uk

Element Calculated (%) Found (%)
Carbon68.5668.66
Hydrogen4.324.28
Nitrogen9.9910.11

X-ray Crystallography and Single Crystal Diffraction Studies

Determination of Crystal System and Space Group

Single-crystal X-ray diffraction studies have determined that 2-Isopropyl-3-methylquinoxaline 1,4-dioxide crystallizes in the orthorhombic system. nih.gov The orthorhombic system is characterized by three unequal crystallographic axes that are all mutually perpendicular. The specific space group and unit cell parameters for this analog have been precisely measured, providing a foundational model for understanding the packing of similar quinoxaline N-oxide derivatives. nih.gov

Crystallographic Data for 2-Isopropyl-3-methylquinoxaline 1,4-dioxide
ParameterValue
Crystal SystemOrthorhombic
a13.3879 (10) Å
b6.8462 (6) Å
c11.8861 (9) Å
Volume (V)1089.44 (15) ų
Molecules per unit cell (Z)4
Data sourced from reference nih.gov

Analysis of Bond Lengths and Angles

The internal geometry of the quinoxaline N-oxide scaffold is defined by its characteristic bond lengths and angles. Studies on analogs like 2-tert-butoxycarbonyl-3-methylquinoxaline-1,4-dioxide reveal precise measurements for the crucial N-O bonds. core.ac.uk In this derivative, the N1–O1 and N2–O2 bond lengths were determined to be 1.286(2) Å and 1.288(2) Å, respectively. core.ac.uk

These values are consistent with those observed in other quinoxaline-1,4-dioxide derivatives, where N–O distances typically range from 1.28 Å to 1.31 Å. core.ac.uk It is noted that intermolecular interactions, such as hydrogen bonding involving the N-oxide oxygen atom, can lead to a slight elongation of this bond. core.ac.uk For instance, in 2-(N-(2-hydroxyethyl)carboxamide)-3-methylquinoxaline 1,4-dioxide, an intermolecular hydrogen bond results in one of the N-O distances being elongated to 1.304 Å. core.ac.uk

Selected Bond Lengths in Quinoxaline 1,4-Dioxide Analogs
CompoundBondLength (Å)Reference
2-tert-butoxycarbonyl-3-methylquinoxaline-1,4-dioxideN1–O11.286(2) core.ac.uk
N2–O21.288(2) core.ac.uk
2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxideN(1)–O(1)1.2903(13) mdpi.com
N(2)–O(3)1.3844(14) mdpi.com
2-(N-(2-hydroxyethyl)carboxamide)-3-methylquinoxaline 1,4-dioxideN–O1.286 core.ac.uk
N–O (H-bonded)1.304 core.ac.uk
This table presents a comparison of N-O bond lengths in different quinoxaline N-oxide analogs.

The bond length of O(2)–C(2) in 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide is 1.2115 (17) Å, which falls between the typical lengths of a C-O single bond (~1.43 Å) and a C=O double bond (~1.21 Å), indicating a degree of delocalization influenced by tautomerism. mdpi.com

Assessment of Molecular Geometry and Planarity

The core quinoxaline ring system in N-oxide derivatives is generally planar. In the crystal structure of 2-Isopropyl-3-methylquinoxaline 1,4-dioxide, the entire quinoxaline ring system is observed to lie on a mirror plane, confirming its planarity. nih.gov This structural rigidity is a key feature of the quinoxaline scaffold. The planarity facilitates π–π stacking interactions in the crystal lattice, which contribute to the stability of the crystal packing. nih.gov

Elucidation of Tautomerism (e.g., Acyloin-Endiol Tautomerism)

Quinoxaline derivatives are known to exhibit various forms of tautomerism, which are crucial to their chemical reactivity and properties. clockss.org Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium.

Common forms of tautomerism observed in side-chained quinoxaline compounds include:

Enamine and Methylene (B1212753) Imine Tautomerism : This equilibrium is frequently observed in quinoxaline derivatives with side chains containing a methylene group adjacent to the ring. clockss.org

Hydrazone Imine and Diazenyl Enamine Tautomerism : This type of equilibrium occurs in derivatives with hydrazone-containing side chains. clockss.org

Lactam-Lactim Tautomerism : In 2-hydroxyquinoxaline (B48720) derivatives, a tautomeric equilibrium exists between the lactam (oxo) and lactim (hydroxy) forms. researchgate.net The ratio of these tautomers can be influenced by the solvent. researchgate.net

Furthermore, X-ray crystallographic analysis of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide has provided direct evidence for acyloin-endiol tautomerism within the quinoxaline 1,4-di-N-oxide system itself. mdpi.com This is supported by the observed differences in the N-O bond lengths and the C-O bond length, which suggest a prototropic equilibrium. mdpi.com

X-ray Diffraction (XRD) for Bulk Materials and Thin Films

X-ray diffraction (XRD) is a powerful, non-destructive technique used extensively for the characterization of quinoxaline-based materials in both bulk powder and thin-film forms. researchgate.netyale.edu It provides critical information on the crystal structure, phase purity, crystallinity, and orientation of the material. formulationbio.comutah.edu

For bulk powder samples, XRD patterns serve as a fingerprint for phase identification and can be used to determine unit cell parameters. In the context of thin films, which are crucial for applications in organic electronics, XRD is indispensable for assessing film quality. researchgate.net

Several specialized XRD measurement geometries are employed for thin-film analysis:

Bragg-Brentano (θ/2θ scan) : This standard configuration is used to identify crystalline phases and determine the preferred orientation of crystallites perpendicular to the substrate surface.

Grazing-Incidence XRD (GIXRD) : By using a very small, fixed incidence angle for the X-ray beam (typically ~1°), the penetration depth is minimized, making the technique highly sensitive to the crystal structure of the thin film while minimizing signal from the underlying substrate. utah.edu This is essential for very thin or poorly crystalline films. utah.edu

Rocking Curves (ω-scan) : This measurement assesses the degree of crystalline perfection and the alignment of the crystallites (mosaicity) in epitaxial or highly oriented films.

Pole Figures : These are used to determine the complete texture or orientation distribution of crystallites within a thin film.

Studies on quinoxaline derivatives developed as organic semiconductors have utilized XRD to investigate the microstructure of thin films fabricated by methods such as solution-shearing and vacuum deposition. researchgate.net The XRD data reveals how different processing conditions affect the molecular packing and orientation, which in turn influences the electronic properties of the resulting organic thin-film transistors (OTFTs). researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Methylquinoxaline 1 Oxide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of quinoxaline (B1680401) derivatives due to its favorable balance of accuracy and computational cost. DFT calculations can predict a wide range of molecular properties by approximating the electron density of the system.

The electronic character of 2-methylquinoxaline (B147225) 1-oxide is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org According to FMO theory, the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. libretexts.orgyoutube.com The energy and spatial distribution of these orbitals are key determinants of the molecule's reactivity and electronic properties.

DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to model these orbitals. researchgate.net For quinoxaline N-oxide systems, the HOMO is typically a π-orbital distributed over the quinoxaline ring system, while the LUMO is often a π*-antibonding orbital with significant contributions from the pyrazine (B50134) ring and the N-oxide functional group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org For quinoxaline derivatives, this gap influences their biological activity, such as their action as bioreductive agents.

ParameterDescriptionTypical Calculated Value (eV) for Quinoxaline N-Oxides
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
ΔE (HOMO-LUMO Gap)Energy difference (ELUMO - EHOMO)~4.0

Note: Values are representative for quinoxaline N-oxide systems and can vary based on the specific derivative and computational method.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface. In these maps, regions of negative potential (typically colored red) are associated with electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas prone to nucleophilic attack. For 2-methylquinoxaline 1-oxide, the most negative region is expected around the oxygen atom of the N-oxide group, highlighting its role as a primary site for interaction with electrophiles or for hydrogen bonding.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. researchgate.netsciensage.info These descriptors provide a quantitative measure of the molecule's stability and reactivity tendencies.

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. researchgate.net
Global Softness (S)S = 1 / (2η)A measure of the molecule's polarizability. researchgate.net
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the energy lowering upon accepting electrons. researchgate.net

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be correlated with experimental data to confirm structural assignments. scispace.com By computing the optimized molecular geometry and its vibrational frequencies, it is possible to simulate infrared (IR) and Raman spectra. The calculated vibrational frequencies and intensities can be compared with experimental spectra to assign specific bands to corresponding molecular motions. scispace.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net Theoretical chemical shifts are calculated for the optimized structure and often show excellent linear correlation with experimental values, aiding in the complete and unambiguous assignment of NMR signals. scispace.com Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into the UV-visible absorption spectra of the molecule. sciensage.inforesearchgate.net

Thermochemical properties are fundamental to understanding the stability and reactivity of energetic materials. DFT calculations can provide reliable estimates of thermodynamic quantities such as the standard enthalpy of formation (ΔfH°). acs.org These calculations are particularly valuable when experimental measurements are difficult or unavailable.

A critical parameter for N-oxide compounds is the N-O bond dissociation enthalpy (BDE), which quantifies the energy required to homolytically cleave the N-O bond. ucsb.edu This value is directly related to the compound's ability to act as an oxygen donor and is crucial for understanding its role in biological redox processes and as an energetic material. wayne.edu Theoretical studies on related 2-methylquinoxaline N-oxide derivatives have been performed to determine this value. For instance, DFT calculations (B3LYP/6-311+G(2d,2p)//B3LYP/6-31G(d)) on a similar compound, 2-methyl-3-ethoxycarbonylquinoxaline 1,4-dioxide, were used to compute the first N-O bond dissociation enthalpy. core.ac.uk

PropertyDescriptionCalculated Value (kJ·mol⁻¹)Reference Compound
ΔfH°(g)Standard molar enthalpy of formation in the gas phase144.5 ± 5.33-Methoxycarbonyl-2-methyl-quinoxaline N-oxide core.ac.uk
DH₁(N-O)First N-O bond dissociation enthalpy242.92-Methyl-3-ethoxycarbonylquinoxaline 1,4-dioxide core.ac.uk

The values provided are based on closely related structures and serve as excellent estimates for the this compound system.

Non-covalent interactions (NCIs), such as hydrogen bonds, π-π stacking, and van der Waals forces, play a decisive role in the supramolecular assembly, crystal packing, and biological interactions of molecules. researchgate.net Computational methods are essential for identifying and characterizing these weak interactions.

The Reduced Density Gradient (RDG) analysis is a powerful visualization technique based on electron density and its derivatives. It generates 3D isosurfaces that highlight regions of non-covalent interactions within a molecule or between molecules. These surfaces are color-coded to distinguish between strong attractive interactions (like hydrogen bonds, typically blue), weak van der Waals interactions (green), and repulsive steric clashes (red).

The Quantum Theory of Atoms in Molecules (QTAIM) provides a more quantitative approach. By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and the sign of the Laplacian (∇²ρ), allow for the classification and quantification of the strength and nature of non-covalent bonds.

Computational Modeling of Reaction Mechanisms

DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net For this compound, this includes modeling its synthesis, degradation, and, importantly, its mode of action as a bioreductive agent. nih.gov

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of reactants, products, intermediates, and transition states. nih.gov The calculation of activation energies (the energy difference between reactants and the transition state) helps to determine the feasibility and rate of a particular reaction pathway.

A key area of investigation for quinoxaline N-oxides is their bioreductive activation mechanism, which is believed to be central to their biological activity. nih.gov This process typically involves the one-electron reduction of the N-oxide moiety to form a radical anion. Computational models can simulate this electron transfer step and explore the subsequent reaction pathways of the radical species, such as oxygen release or DNA cleavage. These theoretical studies provide invaluable, atomistic-level insights into the complex biochemical processes that are difficult to probe experimentally. nih.gov

Structure-Reactivity and Structure-Property Relationships from Theoretical Data

Theoretical and computational chemistry serve as powerful tools for elucidating the intricate relationships between the molecular structure of this compound and its derivatives and their resulting chemical reactivity and physical properties. Through methods like Density Functional Theory (DFT) and the development of Quantitative Structure-Activity Relationship (QSAR) models, researchers can predict and understand the behavior of these compounds at a molecular level.

QSAR studies on quinoxaline derivatives have identified several key molecular descriptors that correlate with their biological activities. For instance, in analyses of 2-carboxamide-1,4-di-N-oxide quinoxaline derivatives, quantum chemical descriptors calculated via DFT have been instrumental in modeling and predicting antitubercular activity. iau.ir These models often incorporate electronic properties, steric factors, and topological indices to build a mathematical relationship between the structure and the observed activity. iau.ir The absence of N-oxide groups in these structures has been observed to generally lead to a loss of antimycobacterial activity, highlighting the critical role of the N-oxide moiety in the compound's mechanism of action. iau.ir

One of the fundamental properties derived from computational studies is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. This value is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more readily able to engage in chemical reactions, indicating higher reactivity. iau.ir This descriptor is frequently used to establish correlations between chemical structure and biological activity in quinoxaline systems. iau.ir

Furthermore, DFT calculations provide insights into the stability and reactivity through parameters like N-O bond dissociation enthalpies (BDEs). For quinoxaline N-oxides, the strength of the N-O bond can be correlated with their biological action. iau.ir Theoretical studies on related compounds like 2-methylquinoxaline 1,4-dioxide have been used to determine thermochemical properties such as standard molar enthalpies of formation, which are fundamental to understanding the compound's stability.

The table below summarizes key theoretical descriptors and their significance in understanding the structure-property relationships of quinoxaline 1-oxide systems.

DescriptorMethod of CalculationSignificance
HOMO-LUMO Energy Gap Density Functional Theory (DFT)Indicates chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. iau.ir
N-O Bond Dissociation Enthalpy (BDE) Density Functional Theory (DFT)Measures the strength of the N-O bond, which can be related to the compound's mechanism of action and stability. iau.ir
Topological Descriptors (e.g., Randic shape index, topological charges) Quantitative Structure-Activity Relationship (QSAR)Describe molecular shape, size, and electronic distribution, correlating these features with biological affinity.
Total Electronic Energy Density Functional Theory (DFT)Used to determine the most stable conformation of the molecule, which is crucial for understanding its interactions. iau.ir

These computational approaches save resources and accelerate the development of new molecules by allowing for the prediction of activity before synthesis. iau.ir

Molecular Modeling and Docking Studies (focused on binding modes and molecular interactions)

Molecular modeling and docking are indispensable computational techniques used to predict and analyze the interaction between a ligand, such as a this compound derivative, and a biological target, typically a protein or enzyme. These studies provide detailed insights into the binding modes and the specific molecular interactions that stabilize the ligand-receptor complex, guiding the design of more potent and selective therapeutic agents.

Docking studies performed on various quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have revealed common patterns of interaction within the active sites of their biological targets. nih.govnih.gov For example, in studies targeting the Mycobacterium DNA gyrase B subunit, the quinoxaline-1,4-di-N-oxide scaffold was found to occupy the same binding site as the known inhibitor novobiocin. nih.govnih.gov This demonstrates the ability of the quinoxaline core to act as a suitable scaffold for designing inhibitors for this enzyme.

The primary forces driving the binding of these compounds include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov Specific interactions are often observed between the quinoxaline core or its substituents and key amino acid residues in the target's active site. For instance, docking studies of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives with DNA gyrase B showed a crucial hydrogen bond forming with the side chain of the amino acid Arginine 77 (Arg77). nih.gov Similarly, when targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), quinoxaline derivatives have been shown to form hydrogen bonds with key residues like ASP 1044 and GLU 883 in the binding pocket. ekb.eg

The binding affinity, often expressed as a docking score or binding free energy (kcal/mol), quantifies the strength of the interaction. Lower binding energy values indicate a more stable and favorable interaction. ekb.eg By comparing the binding affinities and interaction patterns of a series of derivatives, researchers can establish a structure-activity relationship (SAR), identifying which chemical modifications enhance binding and, consequently, biological activity. researchgate.net

The following table summarizes findings from representative docking studies on quinoxaline derivatives, illustrating their targets and key molecular interactions.

Compound ClassBiological TargetKey Interacting ResiduesTypes of InteractionsPredicted Binding Affinity (Example)
Quinoxaline-2-carboxamide 1,4-di-N-oxidesMycobacterium DNA gyrase BArg77 nih.govHydrogen Bonding nih.govNot specified
Quinoxaline derivativesVascular Endothelial Growth Factor Receptor-2 (VEGFR-2)ASP 1044, GLU 883 ekb.egHydrogen Bonding ekb.eg-11.93 to -17.11 kcal/mol ekb.eg
Quinoxaline derivativesAMPA ReceptorGlu-13, Tyr-16, Tyr-61, Pro-89, Arg-96 researchgate.netNot specifiedNot specified
Chalcone-quinoxaline hybridsAcetylcholinesterase (AChE)Catalytic and peripheral anionic sites researchgate.netNot specifiedNot specified

These in silico findings are crucial for the rational design of new quinoxaline-based compounds, allowing for the optimization of their binding characteristics to achieve desired therapeutic effects. nih.govresearchgate.net

2 Methylquinoxaline 1 Oxide As a Synthetic Precursor and Building Block

Role in the Synthesis of Diverse Quinoxaline (B1680401) Derivatives

2-Methylquinoxaline (B147225) 1-oxide serves as a key starting material for the synthesis of a wide array of substituted quinoxaline derivatives. The presence of the N-oxide group activates the heterocyclic ring, while the methyl group at the 2-position provides a reactive handle for various chemical transformations.

One of the most common strategies involves the condensation of the active methyl group with various electrophiles. For instance, in the presence of a basic catalyst such as piperidine, 2-methylquinoxaline 1-oxide and its derivatives can react with aromatic aldehydes to yield arylidene derivatives. scielo.br This reaction provides a straightforward method to introduce diverse aryl substituents at the exocyclic position, leading to compounds with potentially interesting photophysical or biological properties.

Furthermore, the methyl group can be transformed into an enamine by reacting with reagents like dimethylformamide dimethylacetal (DMF-DMA). scielo.br These enamines are valuable intermediates that can undergo further reactions, such as transamination with various amines, to introduce different nitrogen-based functionalities. This reactivity allows for the systematic modification of the quinoxaline core, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

The following table summarizes selected examples of the derivatization of this compound and its analogues:

Starting MaterialReagentProduct TypeReference
6-chloro-3-(ethoxycarbonyl)-2-methylquinoxaline 1,4-dioxideAromatic aldehydes2-Arylidene-6-chloro-3-(ethoxycarbonyl)quinoxaline 1,4-dioxide scielo.br
6-chloro-3-(ethoxycarbonyl)-2-methylquinoxaline 1,4-dioxideDimethylformamide dimethylacetal (DMF-DMA)Enamine derivative scielo.br

Synthesis of Complex Heterocyclic Scaffolds

Beyond simple derivatization, this compound is a crucial building block for the construction of more complex, fused heterocyclic systems. The functional handles it possesses allow for intramolecular and intermolecular cyclization reactions, leading to novel polycyclic scaffolds.

A notable example is the synthesis of fused 1,2-dihydropyrido[3,4-b]quinoxaline 5,10-dioxide derivatives. This is achieved through the transamination of an enamine derived from a 2-methylquinoxaline 1,4-dioxide derivative with primary aromatic amines in the presence of an acid catalyst like p-toluenesulfonic acid. scielo.br This reaction sequence efficiently builds a new pyridone ring onto the quinoxaline framework.

Another strategy involves the conversion of the methyl group into a hydrazide, which can then be cyclized with various reagents to form bridged oxadiazol-2-yl derivatives. For instance, reaction with carbon disulfide or p-nitrobenzoic acid in the presence of a suitable catalyst can yield these complex bridged systems. scielo.br These intricate structures are of interest in materials science and as potential pharmacophores.

The initial synthesis of the 2-methylquinoxaline N-oxide core itself is often achieved through the Beirut reaction, which involves the condensation of a benzofuroxan (B160326) with a suitable enolate or other active methylene (B1212753) compound. mdpi.com This reaction is a powerful tool for accessing the foundational quinoxaline N-oxide structure, which can then be further elaborated.

Strategies for Medicinal Chemistry Lead Generation (focused on the chemical synthesis aspect)

The quinoxaline ring system, particularly in its N-oxidized form, is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. thieme-connect.com this compound and its derivatives serve as key starting points for the synthesis of new lead compounds in drug discovery programs.

The synthetic strategies for lead generation often revolve around the systematic modification of the this compound core to explore the structure-activity relationship (SAR). The reactivity of the methyl group is frequently exploited to introduce a variety of substituents. For example, converting the methyl group to a chloro- or hydroxy- functionality allows for subsequent nucleophilic substitution or etherification reactions, respectively, to attach different pharmacophoric groups. rsc.org

A common approach involves the synthesis of a library of derivatives where different aromatic or heterocyclic moieties are appended to the quinoxaline core via the methyl group. For instance, starting from 2-chloro-3-methylquinoxaline (B189447), which can be synthesized from 2-hydroxy-3-methylquinoxaline, various ether linkages can be introduced by reaction with substituted phenols. The resulting aldehydes or amines can then be further reacted to generate Schiff bases, expanding the chemical diversity of the synthesized library. rsc.org

The following table illustrates a synthetic pathway for generating a library of potential antimicrobial agents starting from a 2-methylquinoxaline derivative:

StepStarting MaterialReagent(s)Intermediate/ProductPurposeReference
1o-PhenylenediamineEthyl pyruvate2-Hydroxy-3-methylquinoxalineCore synthesis rsc.org
22-Hydroxy-3-methylquinoxalinePOCl₃2-Chloro-3-methylquinoxalineActivation for substitution rsc.org
32-Chloro-3-methylquinoxaline4-Hydroxybenzaldehyde2-(p-Formylphenoxy)-3-methylquinoxalineIntroduction of a reactive handle rsc.org
42-(p-Formylphenoxy)-3-methylquinoxalineSubstituted aromatic aminesSchiff base derivativesLibrary generation for SAR studies rsc.org

Development of Novel Catalytic Systems for Further Derivatization

To enhance the efficiency and selectivity of derivatization reactions of this compound, the development of novel catalytic systems is an active area of research. These catalytic methods offer milder reaction conditions and broader functional group tolerance compared to classical stoichiometric approaches.

Recent advances have focused on the catalytic C-H activation of the methyl group in 2-methyl-substituted azaarenes, a strategy directly applicable to this compound. For instance, iridium and manganese pincer complexes have been shown to catalyze the alkylation of 2-methylquinoxaline with alcohols via a borrowing hydrogen or auto-transfer hydrogenative (ATH) mechanism. mdpi.comacs.org These reactions proceed through the catalytic dehydrogenation of the alcohol to an aldehyde, followed by condensation with the methyl group of the quinoxaline and subsequent reduction of the resulting alkene.

Furthermore, iodine-catalyzed systems have been developed for the oxidation of the methyl group of 2-methylquinolines and 2-methylquinoxaline to the corresponding aldehydes. nih.gov This provides a direct and metal-free route to introduce a valuable formyl group, which can then be used for a variety of subsequent transformations.

Simple organic molecules can also act as catalysts. Piperidine is commonly used to catalyze the condensation of the active methyl group with aldehydes, while p-toluenesulfonic acid can catalyze subsequent cyclization reactions to form more complex heterocyclic systems. scielo.br

The table below highlights some of the catalytic systems used for the derivatization of 2-methylquinoxaline and related compounds:

Reaction TypeCatalystSubstrate(s)ProductReference
C-H AlkylationIridium-NHC complex2-Methylquinoxaline, Alcohol2-Alkylated quinoxaline mdpi.com
C-H AlkylationManganese pincer complex2-Methylquinoxaline, Alcohol2-Alkylated quinoxaline acs.org
C-H OxidationIodine2-MethylquinoxalineQuinoxaline-2-carbaldehyde nih.gov
CondensationPiperidine6-chloro-3-(ethoxycarbonyl)-2-methylquinoxaline 1,4-dioxide, Aromatic aldehyde2-Arylidene derivative scielo.br
Cyclizationp-Toluenesulfonic acidEnamine derivative, AnilineFused 1,2-dihydropyrido[3,4-b]quinoxaline scielo.br

Q & A

Q. What are the standard protocols for synthesizing 2-methylquinoxaline 1-oxide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves oxidation of 2-methylquinoxaline using peracetic acid or hydrogen peroxide under controlled acidic conditions. For purity, employ column chromatography followed by recrystallization. Characterization requires 1H NMR (e.g., δ 2.74 ppm for methyl protons) and HPLC (using a C18 column with UV detection at 254 nm). Ensure elemental analysis matches theoretical values (e.g., C: 62.06%, H: 4.63%, N: 16.09%) .
  • Key Step : Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve bond angles and intermolecular interactions (e.g., C–H···O hydrogen bonds). For electronic properties, UV-Vis spectroscopy (λmax ~320 nm in ethanol) and cyclic voltammetry (oxidation peaks at +0.85 V vs. Ag/AgCl) are critical. Computational methods (DFT) can predict HOMO-LUMO gaps and charge distribution .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Peroxide Risk : Test for peroxide formation using KI-starch paper if stored long-term. Deactivate peroxides with ferrous sulfate or manganese dioxide .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential genotoxicity observed in vitro .

Advanced Research Questions

Q. How can catalytic systems be optimized for synthesizing 2-methylquinoxaline derivatives?

  • Methodological Answer : Heterogeneous catalysts like ion-exchanged erionite zeolites (e.g., Cu²⁺-erionite) achieve ~92% yield at 120°C. Homogeneous iridium complexes (e.g., [Ir(cod)(NHC)]PF₆) enable solvent-free synthesis with >95% selectivity. Optimize parameters:
  • Temperature : 80–120°C (higher temps risk side reactions).
  • Solvent : Water or ethanol for green chemistry compliance .

Q. What mechanisms explain the genotoxic potential of this compound, and how can contradictions in data be resolved?

  • Methodological Answer : In vitro assays (Ames test, micronucleus) show DNA adduct formation via nitroso intermediates. However, in vivo data are lacking. Address contradictions by:
  • Conducting comet assays on mammalian cell lines.
  • Comparing metabolic activation (e.g., S9 liver fractions) to assess detoxification pathways.
  • Referencing EFSA guidelines for harmonizing test conditions .

Q. How do intermolecular interactions influence the stability of this compound crystals?

  • Methodological Answer : X-ray studies reveal stabilization via π–π stacking (centroid distances: 3.45–3.81 Å) and C–H···O hydrogen bonds (2.2–2.5 Å). Use DSC (melting point ~180°C) and TGA (decomposition >250°C) to correlate stability with packing efficiency. Computational modeling (Mercury software) visualizes lattice energies .

Q. What strategies improve the selectivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Ligand Design : Bulky N-heterocyclic carbenes (NHCs) reduce steric hindrance.
  • Metal Choice : Palladium(0) catalysts (e.g., Pd(PPh₃)₄) with aryl iodides minimize β-hydride elimination.
  • Solvent Effects : DMF enhances solubility of polar intermediates .

Q. How can conflicting spectroscopic data for this compound be reconciled?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., methyl group δ 2.6–2.8 ppm) arise from solvent polarity or impurities. Standardize protocols:
  • Use deuterated solvents (CDCl₃ or DMSO-d6).
  • Calibrate instruments with internal standards (e.g., TMS).
  • Cross-validate with high-resolution mass spectrometry (HRMS) .

Key Considerations for Researchers

  • Reproducibility : Archive raw spectra and chromatograms in supplementary materials .
  • Ethical Reporting : Disclose conflicting genotoxicity data and propose follow-up studies .
  • Green Chemistry : Prioritize water-based catalytic systems to align with sustainability goals .

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